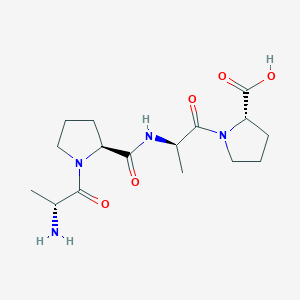
D-Alanyl-L-prolyl-D-alanyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Alanyl-L-prolyl-D-alanyl-L-proline is a synthetic peptide composed of alternating D-alanine and L-proline residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-L-prolyl-D-alanyl-L-proline typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and methyl or ethyl esters for the carboxyl group.
Coupling Reaction: The first step involves coupling D-alanine with L-proline using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: After the initial coupling, the protecting groups are removed using acidic or basic conditions. For example, Boc groups can be removed using TFA (trifluoroacetic acid).
Repetition: The process is repeated for the subsequent amino acids until the desired peptide sequence is obtained.
Industrial Production Methods
Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. The advantages of SPPS include high efficiency, ease of purification, and the ability to automate the process.
Analyse Chemischer Reaktionen
Types of Reactions
D-Alanyl-L-prolyl-D-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of peptide bonds can occur under harsh conditions, leading to the formation of smaller peptides or amino acids.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide, such as disulfide bonds.
Substitution: Nucleophilic substitution reactions can be employed to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used for oxidative cleavage.
Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage may yield smaller peptides or individual amino acids, while substitution reactions can introduce new functional groups into the peptide.
Wissenschaftliche Forschungsanwendungen
D-Alanyl-L-prolyl-D-alanyl-L-proline has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis, folding, and stability.
Biology: The peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Industry: The peptide can be used in the production of biomaterials, such as hydrogels and nanomaterials, for various applications.
Wirkmechanismus
The mechanism of action of D-Alanyl-L-prolyl-D-alanyl-L-proline depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-prolyl-L-alanyl-L-proline: A similar peptide with all L-amino acids.
D-Alanyl-D-prolyl-D-alanyl-D-proline: A peptide with all D-amino acids.
L-Alanyl-L-prolyl-D-alanyl-D-proline: A mixed peptide with alternating L- and D-amino acids.
Uniqueness
D-Alanyl-L-prolyl-D-alanyl-L-proline is unique due to its alternating D- and L-amino acid residues, which can confer distinct structural and functional properties. This alternating pattern can affect the peptide’s stability, folding, and interactions with other molecules, making it a valuable tool for studying peptide behavior and developing new applications.
Eigenschaften
CAS-Nummer |
823195-73-9 |
|---|---|
Molekularformel |
C16H26N4O5 |
Molekulargewicht |
354.40 g/mol |
IUPAC-Name |
(2S)-1-[(2R)-2-[[(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H26N4O5/c1-9(17)14(22)19-7-3-5-11(19)13(21)18-10(2)15(23)20-8-4-6-12(20)16(24)25/h9-12H,3-8,17H2,1-2H3,(H,18,21)(H,24,25)/t9-,10-,11+,12+/m1/s1 |
InChI-Schlüssel |
WICZSJWHKMYXQE-WYUUTHIRSA-N |
Isomerische SMILES |
C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N2CCC[C@H]2C(=O)O)N |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


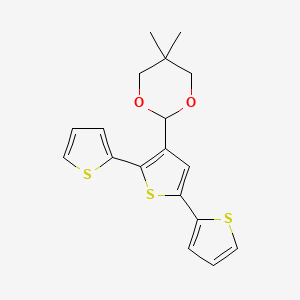
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)
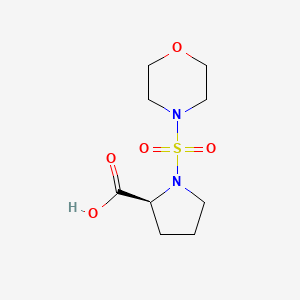
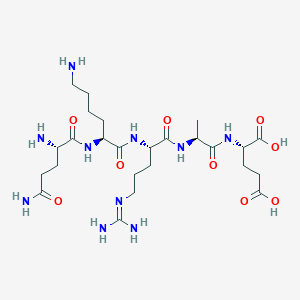
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
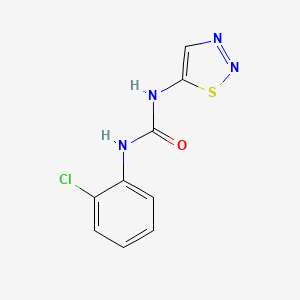
![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)

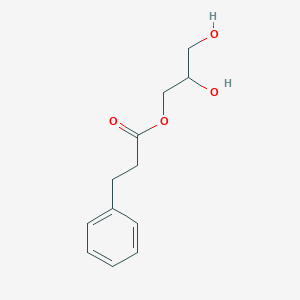
![Benzene, [(1-methyl-5-hexenyl)thio]-](/img/structure/B14233000.png)
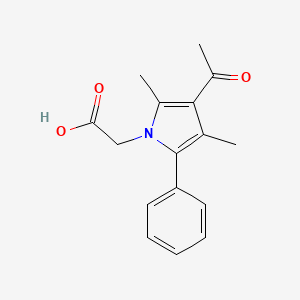

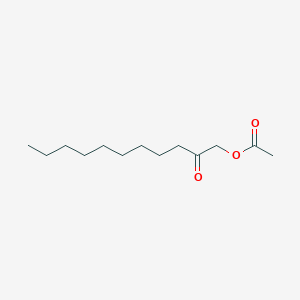
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
